molecular formula C15H20N4O2S B2483323 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 924824-64-6

2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2483323
CAS No.: 924824-64-6
M. Wt: 320.41
InChI Key: VEUKMTRZORPALH-UHFFFAOYSA-N
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Description

2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is an intriguing compound with potential applications across various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure incorporating a triazole ring, which imparts interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps Starting with the preparation of the triazole ring, a common method is the Huisgen cycloaddition reaction between azides and alkynes

Industrial Production Methods

Industrial production would leverage similar synthetic routes but scaled up with optimizations to increase yield and purity. Techniques like continuous flow chemistry and high-throughput screening could be employed to refine the process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo a variety of chemical reactions, including:

  • Oxidation: Can oxidize under controlled conditions to introduce new functional groups.

  • Reduction: Reductive conditions can modify its structure, potentially affecting its biological activity.

  • Substitution: Halogenations and other substitutions can occur on the aromatic ring or the acetamide group.

Common Reagents and Conditions

  • Oxidation: Agents like potassium permanganate.

  • Reduction: Common reducing agents such as lithium aluminum hydride.

  • Substitution: Conditions often include the use of strong acids or bases and appropriate solvents.

Major Products

The products vary depending on the reaction type, ranging from oxidized derivatives to reduced and substituted analogs, each with distinct properties.

Scientific Research Applications

The compound has shown promise in multiple scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its binding affinity to certain proteins and enzymes.

  • Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

  • Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide exerts its effects by binding to specific molecular targets within biological systems. This binding can influence various cellular pathways, leading to changes in cellular function. The exact mechanisms involve interactions with enzyme active sites or receptor binding domains, altering normal biological activity.

Comparison with Similar Compounds

Comparing 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide with similar compounds such as other triazole derivatives or acetamide compounds highlights its unique structural features:

  • Triazole Derivatives: Often used for their stability and bioactivity, but differing substituents can vastly alter properties.

  • Acetamide Compounds:

Similar Compounds

  • 1H-1,2,3-triazole derivatives

  • Ethoxyphenyl-substituted compounds

  • Other sulfanyl-acetamides

Properties

IUPAC Name

2-[3-(2-ethoxyphenyl)triazol-4-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-21-13-8-6-5-7-12(13)19-15(9-16-18-19)22-10-14(20)17-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUKMTRZORPALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN=N2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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